2,6-Dibromo-4-methylaniline

Solid-State Chemistry Crystallography Materials Science

Select 2,6-Dibromo-4-methylaniline for its unmatched performance as a diazo-coupling reagent in spectrophotometric carbaryl, carbosulfan, and bendiocarb detection, delivering a validated 0.2–12.0 μg mL⁻¹ linear range critical for environmental regulatory compliance. Unlike mono-bromo or dichloro analogs, its unique 2,6-dibromo-4-methyl architecture is essential for constructing dinuclear organometallic catalysts via Suzuki-Miyaura coupling and enables selective halogen-exchange to yield 2-bromo-6-iodo-4-methylaniline—a versatile intermediate for unsymmetrical biaryl synthesis. Its crystalline solid-state ensures precise handling and formulation consistency. Insist on this specific building block to avoid the assay reproducibility failures and synthetic bottlenecks associated with generic substitutes.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 6968-24-7
Cat. No. B181599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-methylaniline
CAS6968-24-7
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyATDIROHVRVQMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-methylaniline (CAS 6968-24-7) Procurement Guide: Solid Brominated Aniline Building Block


2,6-Dibromo-4-methylaniline (CAS 6968-24-7), also known as 2,6-dibromo-p-toluidine, is a crystalline solid brominated aromatic amine [1]. The compound features two bromine atoms at the 2- and 6-positions and a methyl group at the 4-position on the aniline ring, with a molecular weight of 264.95 g/mol and a melting point of 74-76°C . Commercially available at purities of 98% to 99%, it is widely utilized as a coupling reagent in spectrophotometric assays and as a versatile intermediate for pharmaceuticals, agrochemicals, and dyes .

Why 2,6-Dibromo-4-methylaniline Cannot Be Replaced by Common Aniline Analogs in Key Applications


Substituting 2,6-dibromo-4-methylaniline with structurally similar anilines—such as 2-bromo-4-methylaniline, 2,6-dichloro-4-methylaniline, or unsubstituted 2,6-dibromoaniline—introduces critical performance divergences. The combination of two ortho-bromine substituents and a para-methyl group uniquely dictates both the compound's solid-state behavior (crystalline vs. liquid at room temperature) [1] and its spectrophotometric sensitivity as a diazo coupling reagent, where alternative halogenated anilines exhibit narrower or shifted Beer's law linear ranges [2][3]. These differences directly impact assay reproducibility and synthetic route feasibility, making generic replacement without validation high-risk.

Quantitative Performance Benchmarks for 2,6-Dibromo-4-methylaniline Against Structural Analogs


Solid-State Advantage: Crystalline vs. Liquid Handling at Ambient Temperature

2,6-Dibromo-4-methylaniline exists as a crystalline solid at room temperature (mp 74-76°C), whereas the mono-bromo analog 2-bromo-4-methylaniline is a liquid (mp 14-16°C) . This solid-state nature is attributed to specific N-H···Br intramolecular contacts and N-H···N intermolecular hydrogen bonds that generate C(2) chains in the crystal lattice [1]. The solid form simplifies weighing accuracy and reduces volatility-related losses during storage and handling.

Solid-State Chemistry Crystallography Materials Science

Spectrophotometric Linear Range for Carbosulfan Determination

In a validated spectrophotometric method for carbosulfan determination, 2,6-dibromo-4-methylaniline (DBMA) exhibited a Beer's law linear range of 0.2–12.0 μg mL⁻¹, which is broader at the lower detection limit compared to 2,6-dibromo-4-nitroaniline (DBNA, 0.6–16.0 μg mL⁻¹) [1]. This wider dynamic range reduces the need for sample dilution and improves quantitation accuracy at trace levels.

Analytical Chemistry Spectrophotometry Pesticide Analysis

Crystallographic Distortion and Intramolecular N-H···Br Contacts

Single-crystal X-ray diffraction at 200 K reveals that 2,6-dibromo-4-methylaniline exhibits notable benzene ring distortion with C-C-C bond angles deviating from 120° (C7-C1-C2 = 115.1°, C1-C2-C3 = 122.8°) and two short intramolecular N-H···Br contacts [1]. In contrast, the mono-bromo analog 2-bromo-4-methylaniline lacks such intramolecular Br interactions due to the absence of a second ortho-bromine [2]. These intramolecular contacts contribute to the compound's unique solid-state packing and thermal stability.

X-ray Crystallography Halogen Bonding Structural Chemistry

Synthetic Utility in Titanium Complex Synthesis via Suzuki Coupling

2,6-Dibromo-4-methylaniline undergoes Suzuki-Miyaura coupling with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one to yield dinuclear dichlorotitanium complexes, a reaction specifically enabled by the dual ortho-bromine substitution pattern . In contrast, 2-bromo-4-methylaniline participates in palladium-catalyzed amination with 3-bromoquinoline to yield quinoline derivatives, demonstrating divergent reactivity pathways dictated by bromine substitution count .

Organometallic Chemistry Cross-Coupling Catalysis

Validated Application Scenarios for 2,6-Dibromo-4-methylaniline (CAS 6968-24-7)


Spectrophotometric Determination of Carbamate Pesticides

2,6-Dibromo-4-methylaniline is employed as a diazo coupling reagent for the quantitative analysis of carbaryl, carbosulfan, and bendiocarb in environmental water, soil, and food grain samples [1]. The method leverages its 0.2–12.0 μg mL⁻¹ linear range for carbosulfan detection, offering superior sensitivity at the lower limit compared to nitro-substituted alternatives [2]. This validated application is critical for regulatory compliance in pesticide residue monitoring.

Synthesis of Dinuclear Dichlorotitanium Complexes

The compound serves as a key substrate in Suzuki-Miyaura cross-coupling with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one, producing dinuclear dichlorotitanium complexes of interest in organometallic catalysis . The dual ortho-bromine substitution is essential for the formation of the bimetallic framework, which cannot be achieved using mono-brominated anilines.

Preparation of 2-Bromo-6-iodo-4-methylaniline via Halogen Exchange

2,6-Dibromo-4-methylaniline undergoes selective halogen exchange to yield 2-bromo-6-iodo-4-methylaniline, a more highly functionalized intermediate for further cross-coupling diversification . The ortho-bromine substituents provide a handle for sequential functionalization, enabling the construction of unsymmetrical biaryl architectures.

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